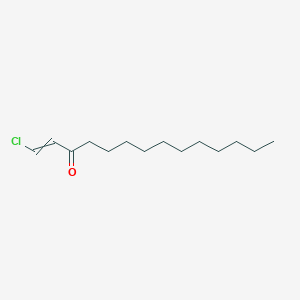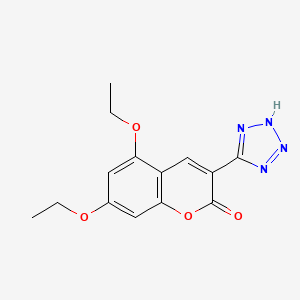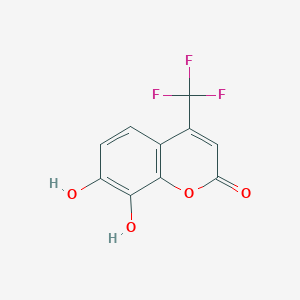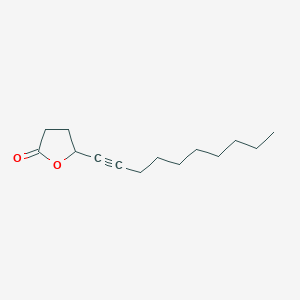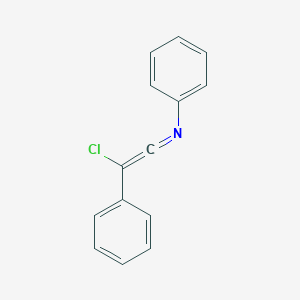
2-Chloro-N,2-diphenylethen-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,2-diphenylethen-1-imine is an organic compound characterized by the presence of a chlorine atom, two phenyl groups, and an imine group attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,2-diphenylethen-1-imine typically involves the reaction of benzophenone imine with a chlorinating agent. One common method is the reaction of benzophenone imine with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Ph}_2C=NH + \text{SOCl}_2 \rightarrow \text{Ph}_2C=NCl + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Substitution: Formation of N-substituted imines or thioimines.
Reduction: Formation of 2-chloro-N,2-diphenylethylamine.
Oxidation: Formation of oximes or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,2-diphenylethen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,2-diphenylethen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N,N-dimethylaniline
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-dimethylethylamine
Uniqueness
2-Chloro-N,2-diphenylethen-1-imine is unique due to its combination of a chlorine atom, two phenyl groups, and an imine group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
79870-04-5 |
|---|---|
Molekularformel |
C14H10ClN |
Molekulargewicht |
227.69 g/mol |
InChI |
InChI=1S/C14H10ClN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
YAJGTSHOFFAROD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



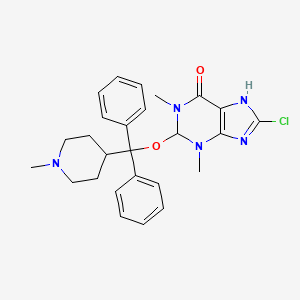
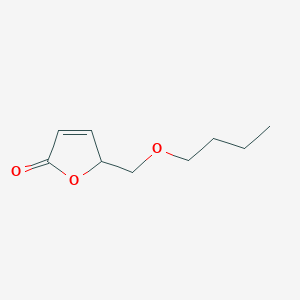


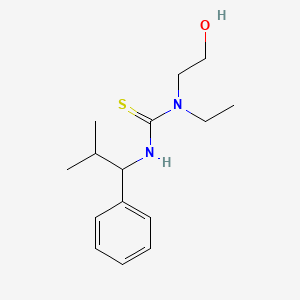
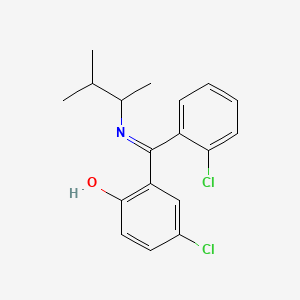
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
